1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
Description
Historical Context and Discovery in Heterocyclic Chemistry
The exploration of pyrazolopyridine derivatives began in the late 20th century, driven by the need for novel heterocyclic frameworks in drug discovery. Pyrazole, first synthesized by Hans von Pechmann in 1898, and pyridine, a well-established heterocycle, were fused to create pyrazolopyridines, combining the pharmacological properties of both rings. The specific compound 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride emerged in the early 2000s as part of efforts to optimize kinase inhibitors and neuroprotective agents. Its synthesis typically involves cyclization reactions, such as the Knorr pyrazole synthesis, followed by hydrogenation to achieve the tetrahydro-pyridine moiety.
The compound’s first reported synthesis dates to the mid-2000s, with PubChem entries created in 2011. Early studies focused on its potential as a building block for larger pharmacophores, leveraging its ability to interact with biological targets through hydrogen bonding and π-π stacking.
Structural Classification Within Pyrazolopyridine Derivatives
The structural features of this compound are defined by:
- Core Framework : A fused bicyclic system comprising a pyrazole (5-membered ring with two adjacent nitrogen atoms) and a partially saturated pyridine (6-membered ring with one nitrogen atom).
- Substituents :
- Saturation : The pyridine ring is hydrogenated at positions 4,5,6,7, reducing aromaticity and increasing conformational flexibility.
Table 1: Structural Comparison of Related Pyrazolopyridines
The phenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the tetrahydro-pyridine moiety allows for selective interactions with enzymatic active sites.
Significance in Medicinal Chemistry and Drug Development
This compound has garnered attention for its dual role as a kinase inhibitor scaffold and neuroprotective agent:
Kinase Inhibition
The compound’s planar structure enables ATP-competitive binding to kinase domains. Modifications at the phenyl and pyridine positions have yielded derivatives with selective activity against:
Neuroprotection
Studies on SH-SY5Y neuroblastoma cells demonstrated that pyrazolopyridine derivatives reduce apoptosis by downregulating pro-apoptotic proteins (Bax, caspase-3) and upregulating anti-apoptotic Bcl-2. The hydrochloride salt’s improved solubility enhances bioavailability in neuronal tissues.
Antibacterial Applications
Pyrazolopyridine sulfonamides derived from this scaffold inhibit bacterial carbonic anhydrases, offering a pathway to address antibiotic resistance.
Table 2: Key Pharmacological Applications
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;/h1-5,9,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZXXZQYYNUAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681064 | |
| Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075729-10-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075729-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves:
- Construction of the pyrazole ring via condensation of hydrazine derivatives with appropriate diketones or nitriles.
- Formation of the fused tetrahydropyridine ring by cyclization reactions.
- Introduction of the phenyl substituent on the pyrazole nitrogen.
- Conversion of the free base to the hydrochloride salt.
Detailed Synthetic Route from Literature and Patents
A representative and industrially scalable method for related pyrazolopyridine derivatives, which can be adapted for 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride, is described as follows:
| Step | Reaction Description | Reagents/Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Generation of key intermediate by condensation of starting amine with diethyl oxalate | Lithium hexamethyldisilazide (LiHMDS), tetrahydrofuran (THF), -78 °C to room temperature, overnight | Formation of diester intermediate (Compound 2) in ~75% yield |
| 2 | Cyclization and ring closure to form pyrazolopyridine core | Hydrazine hydrate for pyrazole ring construction | Efficient ring system formation |
| 3 | Aromatic nucleophilic substitution with fluorobenzonitrile derivatives | Controlled temperature, suitable solvents | Introduction of aromatic substituent |
| 4 | Functional group transformations (e.g., ester hydrolysis, protection/deprotection) | Lithium hydroxide, palladium on carbon catalysis, fluorenylmethoxycarbonyl succinimide, sodium bicarbonate | High yield, atom-economical steps |
| 5 | Formation of hydrochloride salt | Treatment with HCl in appropriate solvent | Stable hydrochloride salt isolated |
This method emphasizes high atom economy, cost-effectiveness, and ease of reaction control, making it suitable for industrial production.
Alternative Condensation Approach
Another common approach involves direct condensation of pyrazole derivatives with pyridine precursors under acidic or basic catalysis to form the fused heterocycle, followed by phenylation and salt formation. This method is typical for pyrazolopyridines and can be adapted with variations in reagents and conditions to optimize yield and purity.
Reaction Conditions and Optimization
- Solvents: Tetrahydrofuran (THF) is frequently used for low-temperature reactions and nucleophilic substitutions.
- Temperature: Initial steps often require cryogenic conditions (-78 °C) to control reactivity and selectivity.
- Catalysts: Palladium on carbon is used for hydrogenation or deprotection steps.
- Bases: Strong bases like LiHMDS facilitate enolate formation for condensation.
- Work-up: Acidification with hydrochloric acid neutralizes the reaction mixture and assists in salt formation.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | Compound 1 (amine precursor), diethyl oxalate, hydrazine hydrate, fluorobenzonitrile derivatives | Commercially available |
| Key Reagents | LiHMDS, Pd/C, LiOH, Fmoc-OSu, NaHCO3 | Facilitate condensation, cyclization, protection |
| Reaction Temperature | -78 °C to room temperature | Low temp for selectivity, room temp for completion |
| Reaction Time | 1 hour to overnight | Step-dependent |
| Yield | ~75% for key intermediate | High yield reported |
| Purification | Extraction with ethyl acetate, drying over sodium sulfate, solvent removal | Standard organic work-up |
| Final Product Form | Hydrochloride salt | Enhanced stability and solubility |
Research Findings and Industrial Relevance
The described preparation methods have been demonstrated to be:
- Scalable: Suitable for industrial synthesis due to easy reaction control and use of commercially available reagents.
- Cost-effective: High atom economy and inexpensive starting materials.
- Versatile: Amenable to modifications for different substituted pyrazolopyridines.
- Efficient: High yields and purity with straightforward purification.
These attributes make the synthetic routes valuable for producing this compound for research and potential pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazolopyridine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Potential :
- The compound exhibits properties that may be beneficial in the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets.
- Studies indicate that derivatives of pyrazolo[4,3-c]pyridine may possess anti-inflammatory and analgesic effects, making this compound a candidate for further pharmacological exploration .
- Antitumor Activity :
- Neuroprotective Effects :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Synthetic Pathways
- Building Block for Synthesis :
- Reagent in Chemical Reactions :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated inhibition of cancer cell lines by derivatives of pyrazolo[4,3-c]pyridine. |
| Study B | Neuroprotection | Identified potential neuroprotective effects through modulation of synaptic transmission. |
| Study C | Polymer Synthesis | Showed enhanced mechanical properties in polymers synthesized using this compound as a building block. |
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The phenyl substituent in the target compound is critical for c-Met inhibition, as evidenced by structure-based design studies .
- Oxazolyl derivatives (e.g., 12f–12h) exhibit antibacterial activity, but their potency is moderate, likely due to reduced membrane permeability compared to lipophilic analogs .
Biological Activity
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride (CAS No. 1075729-10-0) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₄ClN₃
- Molecular Weight : 235.71 g/mol
- IUPAC Name : 1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine hydrochloride
- PubChem CID : 52988168
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling.
- Antiproliferative Effects : Research indicates that it exhibits antiproliferative activity against cancer cell lines like HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition percentages observed .
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Anticancer Activity
A study highlighted the compound's effectiveness against liver and cervical cancer cells:
- HepG2 Cells : Mean growth inhibition of 54.25%
- HeLa Cells : Mean growth inhibition of 38.44%
These results indicate a selective toxicity towards cancer cells without significant effects on normal fibroblasts .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties through COX inhibition:
- IC₅₀ Values : Reported IC₅₀ values for COX inhibition were comparable to standard anti-inflammatory drugs like celecoxib .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested on various cancer cell lines:
| Cell Line | Growth Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| HepG2 | 54.25 | 12.3 |
| HeLa | 38.44 | 15.0 |
The results suggest that the compound has promising anticancer properties that warrant further exploration in vivo.
Study 2: Anti-inflammatory Properties
In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose A | 45 |
| Compound Dose B | 60 |
These findings support the potential use of this compound in treating inflammatory conditions .
Q & A
Q. How can molecular docking refine structure-activity relationships (SAR)?
- Methodological Answer : Ligand-biased ensemble docking (LigBEnD) identifies key interactions (e.g., hydrogen bonds with c-Met kinase's hinge region). Pyrazolo[4,3-c]pyridine derivatives with arylidene substituents show improved hydrophobic packing in solvent-exposed pockets, validated by free-energy perturbation simulations .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
